

Spectroscopic and Synthetic Profile of 8-Fluoro-5-nitroquinoline: A Technical Guide

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Compound of Interest

Compound Name: 8-Fluoro-5-nitroquinoline

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This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic pathway for **8-fluoro-5-nitroquinoline**. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectroscopic values derived from structurally related analogues and provides detailed experimental protocols for its synthesis and characterization.

Compound Identification

8-Fluoro-5-nitroquinoline is a heterocyclic aromatic compound with the chemical formula $C_9H_5FN_2O_2$.^[1] Its structure features a quinoline core substituted with a fluorine atom at position 8 and a nitro group at position 5.

Property	Value	Reference
Molecular Formula	$C_9H_5FN_2O_2$	^[1]
Molecular Weight	192.15 g/mol	^[1]
CAS Number	94832-39-0	^[1]

Predicted Spectroscopic Data

While experimental spectra for **8-fluoro-5-nitroquinoline** are not readily available in public databases, the following tables outline the predicted values based on the analysis of similar compounds and established spectroscopic principles.

Predicted ^1H NMR Data

The predicted ^1H NMR chemical shifts are estimated based on the known spectra of 8-substituted and 5-substituted quinolines. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom are expected to significantly influence the chemical shifts of the aromatic protons.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.8 - 9.0	dd	J = 4.2, 1.5
H-3	7.6 - 7.8	dd	J = 8.4, 4.2
H-4	8.9 - 9.1	dd	J = 8.4, 1.5
H-6	8.3 - 8.5	d	J = 8.0
H-7	7.5 - 7.7	t	J = 8.0

Note: Predictions are based on general substituent effects on the quinoline ring system. Actual values may vary.

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR chemical shifts are estimated based on substituent effects on the quinoline scaffold. The nitro and fluoro groups will have distinct effects on the carbon chemical shifts.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 152
C-3	122 - 124
C-4	135 - 137
C-4a	128 - 130
C-5	148 - 150
C-6	125 - 127
C-7	118 - 120
C-8	155 - 157 (d, $^1J_{CF} \approx 250$ Hz)
C-8a	140 - 142

Note: The C-8 signal is expected to show a large coupling constant due to the directly attached fluorine atom.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on the characteristic vibrational modes of nitro compounds, fluoroaromatics, and the quinoline ring system.

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1580	Medium	C=C aromatic ring stretch
1530 - 1510	Strong	Asymmetric NO_2 stretch
1360 - 1340	Strong	Symmetric NO_2 stretch
1250 - 1150	Strong	C-F stretch
850 - 800	Strong	C-H out-of-plane bend

Mass Spectrometry (MS) Data

Based on its molecular formula, the exact mass of **8-fluoro-5-nitroquinoline** can be calculated. In a mass spectrum, the molecular ion peak ($[M]^+$) would be expected at this m/z value. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.^[1]

Parameter	Value
Calculated Exact Mass	192.0335 u
Expected $[M]^+$ Peak	m/z 192
Expected $[M+H]^+$ Peak	m/z 193

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of **8-fluoro-5-nitroquinoline**, adapted from established procedures for similar quinoline derivatives.

Proposed Synthesis of 8-Fluoro-5-nitroquinoline

A plausible synthetic route involves the nitration of 8-fluoroquinoline.

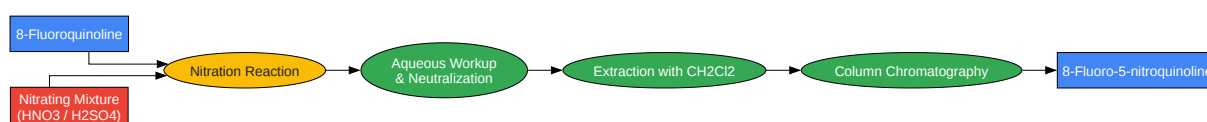
Materials:

- 8-Fluoroquinoline
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Ice
- Sodium Bicarbonate ($NaHCO_3$) solution
- Dichloromethane (CH_2Cl_2)

- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
- Slowly add 8-fluoroquinoline to the cold sulfuric acid with stirring.
- Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the solution of 8-fluoroquinoline, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **8-fluoro-5-nitroquinoline** by column chromatography on silica gel.



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Proposed synthesis of **8-Fluoro-5-nitroquinoline**.

Spectroscopic Characterization Protocols

^1H and ^{13}C NMR Spectroscopy

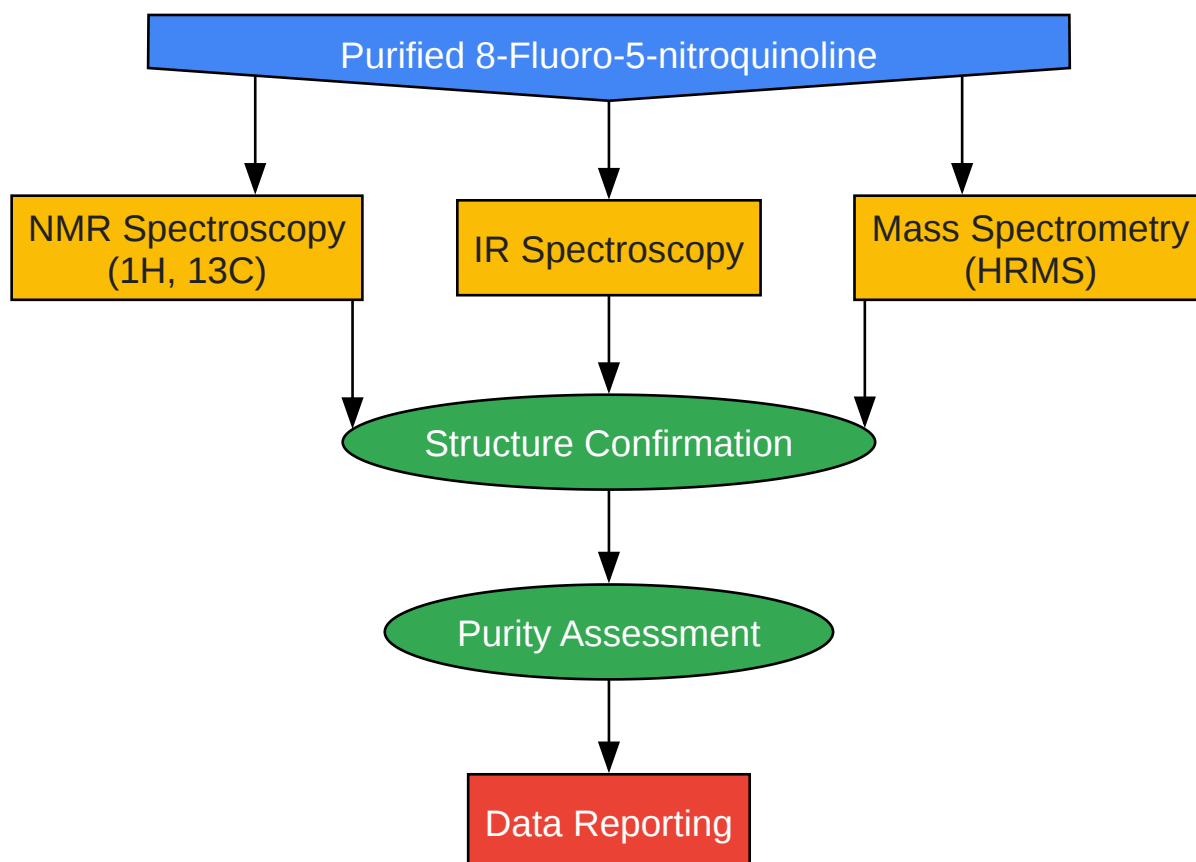
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of the deuterated solvent.
- Parameters:
 - ^1H NMR: Standard single-pulse experiment (zg30). A relaxation delay (D1) of 1-2 seconds and 16-32 scans are typically sufficient.
 - ^{13}C NMR: Proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (D1) of 2-5 seconds and a larger number of scans (1024 or more) may be required to achieve a good signal-to-noise ratio.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

- Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Parameters: Spectra are typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Processing: The resulting spectrum is typically presented as transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry

- Instrumentation: High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
- Ionization Mode: Positive ESI is likely to be effective, detecting the $[M+H]^+$ ion.
- Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.
- Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the detected ions. The high-resolution data allows for the determination of the elemental composition.



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Workflow for spectroscopic characterization.

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References

- 1. Quinoline, 8-fluoro-5-nitro- | C₉H₅FN₂O₂ | CID 154498 - PubChem [pubchem.ncbi.nlm.nih.gov]
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